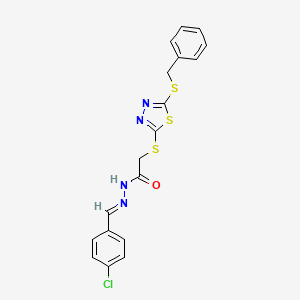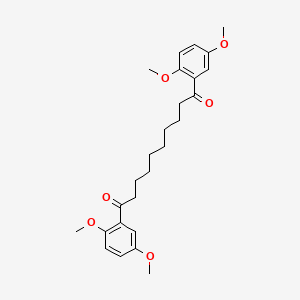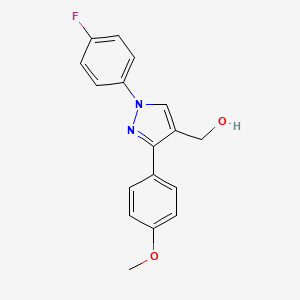
5-(4-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FTT , is a heterocyclic compound with a complex structure. Let’s break down its name:
5-(4-Fluorophenyl): This part of the compound contains a fluorine-substituted phenyl ring at the 5-position.
4-((4-(pentyloxy)benzylidene)amino): Here, we have a benzylidene group attached to an amino group via a pentyloxy linker.
4H-1,2,4-triazole-3-thiol: The core structure is a 1,2,4-triazole ring with a thiol (sulfur-containing) group at the 3-position.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for FTT, but one common approach involves the condensation of a substituted benzaldehyde with a substituted hydrazine. The reaction proceeds through a Schiff base intermediate, followed by cyclization to form the triazole ring. The fluorophenyl substituent can be introduced during the synthesis.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to facilitate the condensation. Isolation and purification steps follow, yielding the desired compound.
Industrial Production: FTT is not produced on an industrial scale due to its specialized applications. research laboratories synthesize it for scientific investigations.
Analyse Des Réactions Chimiques
FTT undergoes various reactions:
Oxidation: The thiol group can be oxidized to a disulfide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the triazole ring may yield different derivatives.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).
Major products depend on reaction conditions and substituents. For example, reduction of FTT may yield aminothiazoles or other related compounds.
Applications De Recherche Scientifique
FTT finds applications in various fields:
Medicine: It exhibits antimicrobial properties and has potential as an antifungal or antibacterial agent.
Chemistry: Researchers use FTT as a building block for designing novel compounds.
Industry: Limited industrial applications, but it could be explored for materials science or drug development.
Mécanisme D'action
FTT’s mechanism of action likely involves interactions with cellular targets. It may inhibit enzymes or interfere with metabolic pathways. Further studies are needed to elucidate specific molecular pathways.
Comparaison Avec Des Composés Similaires
FTT’s uniqueness lies in its combination of a triazole ring, fluorophenyl group, and thiol functionality. Similar compounds include other triazoles, thiol-containing molecules, and fluorinated aromatics.
Propriétés
Numéro CAS |
677779-34-9 |
|---|---|
Formule moléculaire |
C20H21FN4OS |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21FN4OS/c1-2-3-4-13-26-18-11-5-15(6-12-18)14-22-25-19(23-24-20(25)27)16-7-9-17(21)10-8-16/h5-12,14H,2-4,13H2,1H3,(H,24,27)/b22-14+ |
Clé InChI |
MFYCMGVDBWZSOK-HYARGMPZSA-N |
SMILES isomérique |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12016330.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016337.png)

![(4E)-4-[(4-butoxy-2-methylphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12016360.png)

![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016372.png)





